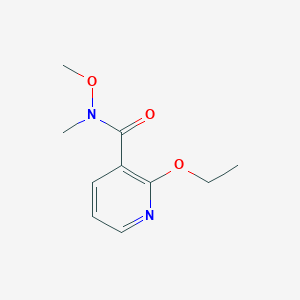
1-(Naphthalen-1-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Naphthalen-1-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, also known as NMTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMTU is a urea-based compound that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Fluorescent and Chromogenic Sensors
Research has focused on derivatives similar to 1-(Naphthalen-1-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea for their potential as fluorescent and chromogenic sensors. A study by Cho et al. (2003) synthesized a new naphthalene derivative containing a urea group that showed unique absorption and fluorescence peaks with fluoride ions, suggesting its potential as a selective sensor for fluoride (Cho et al., 2003).
Organic Photovoltaics and Light-Induced Electron Transfer
Another area of research involves the synthesis of novel naphtho[4,3,2,1-lmn][2,9]phenanthrolines through reactions involving urea, aiming to use these molecules as electron acceptors in bulk heterojunction organic solar cells. These molecules have been shown to enable light-induced electron transfer, demonstrating their applicability in the development of organic photovoltaic devices (Baranov et al., 2015).
Chemical Synthesis and Molecular Structure
Malkova et al. (2014) described the synthesis and oxidation reactions of a compound similar to the one , highlighting its potential in chemical synthesis due to its unique molecular structure and reaction pathways (Malkova et al., 2014).
Aggregation Enhanced Emission
Research by Srivastava et al. (2016) on 1,8-naphthalimide derivatives, which are structurally related to the compound , has led to insights into the tuning of aggregation-enhanced emission and solid-state emission. These findings have implications for the development of new materials with tailored photophysical properties (Srivastava et al., 2016).
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20-19-12-17(9-8-15(19)10-11-22-20)24-21(26)23-13-16-6-3-5-14-4-1-2-7-18(14)16/h1-9,12H,10-11,13H2,(H,22,25)(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFCNDNQTOGWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide](/img/structure/B2869790.png)



![2-[(5-Butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2869795.png)


![N-(2-methoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2869800.png)
